BM-PEG3

Beschreibung

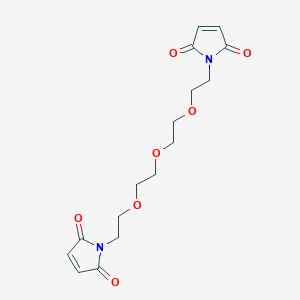

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione (CAS: 960257-46-9) is a bis-maleimide compound featuring a tetraethylene glycol (PEG) linker. Its structure comprises two maleimide groups connected via a flexible PEG chain (four ethylene oxide units), enabling thiol-selective crosslinking in biomolecules such as proteins and antibodies . The compound is widely used in bioconjugation, antibody-drug conjugates (ADCs), and polymer chemistry due to its water solubility and stability under physiological conditions .

Eigenschaften

IUPAC Name |

1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRSKXCXEFLTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391539 | |

| Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960257-46-9 | |

| Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary target of this compound is proteins, specifically antibodies. It can react with monoclonal antibodies, such as the anti-horseradish peroxidase IgG antibody. This interaction primarily involves the modification of lysine residues.

Mode of Action

The compound acts as a protein crosslinker. It reacts with the antibodies to modify lysine residues. This modification can alter the structure and function of the antibodies, potentially enhancing their ability to bind to their targets.

Biologische Aktivität

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, structural characteristics, and biological effects of this compound, highlighting key research findings and case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving pyrrole derivatives and dioxo compounds. The synthesis often involves the use of amidrazones and cyclic anhydrides, which facilitate the formation of the pyrrole-2,5-dione structure. The structural analysis typically employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular configuration.

Table 1: Summary of Synthesis Methods

| Method | Key Reactants | Yield | Reference |

|---|---|---|---|

| Amidrazone Reaction | 2,3-Dimethylmaleic anhydride | Varies | |

| Thioacetamide Annulation | Pyrrole derivatives | High |

Anti-inflammatory Properties

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anti-inflammatory activity. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). For instance, derivatives synthesized from amidrazones showed a marked reduction in PBMC proliferation when stimulated with anti-CD3 antibodies.

Case Study : In a study examining the anti-inflammatory effects of various pyrrole derivatives (labeled as 2a–2f), it was found that compound 2d exhibited the strongest inhibition of PBMC proliferation (39–77% inhibition) compared to ibuprofen, which only achieved 18–39% inhibition at similar concentrations .

Antibacterial Activity

The antibacterial efficacy of these compounds has also been explored. In studies using the broth microdilution method, several derivatives demonstrated activity against a range of bacterial strains including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The results indicated that certain derivatives had comparable or superior antibacterial properties to established antibiotics .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. The aforementioned studies noted that at lower concentrations (10 µg/mL to 50 µg/mL), the tested derivatives did not induce significant apoptosis or necrosis in PBMCs. However, at higher concentrations (100 µg/mL), some compounds exhibited slight toxicity, with viability dropping to 79% for compound 2a and 64% for compound 2f .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyrrole derivatives are known for their anticancer properties. Research indicates that compounds like 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione exhibit selective cytotoxicity against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis and inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Antimicrobial Properties

The antimicrobial activity of pyrrole derivatives has been extensively studied. The compound has shown efficacy against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

Anti-inflammatory Effects

Pyrrole derivatives have also been investigated for their anti-inflammatory properties. They can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Conductive Polymers

The unique electronic properties of pyrrole derivatives allow them to be used in the synthesis of conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione into polymer matrices enhances their conductivity and stability .

Coatings and Adhesives

Due to their chemical stability and adhesion properties, pyrrole derivatives are being explored as components in coatings and adhesives. Their ability to form strong bonds with various substrates makes them suitable for protective coatings in industrial applications .

Pesticide Development

Research has indicated that pyrrole derivatives can serve as the basis for developing novel pesticides. Their ability to target specific biological pathways in pests can lead to more effective pest control strategies while minimizing environmental impact .

Plant Growth Regulators

Some studies suggest that pyrrole compounds may act as plant growth regulators, influencing plant development and enhancing crop yields under certain conditions .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Selective toxicity, broad-spectrum activity |

| Material Science | Conductive polymers, coatings | Enhanced conductivity, chemical stability |

| Agricultural Chemistry | Pesticides, plant growth regulators | Targeted pest control, improved crop yields |

Vergleich Mit ähnlichen Verbindungen

Research Findings and Stability Considerations

- Solubility : Longer PEG chains (e.g., PEG6 in Mal-PEG6-NHS) improve aqueous solubility but may reduce membrane permeability .

- Stability : Bis-maleimides with shorter PEGs (e.g., PEG3 in Compound B) exhibit faster thiol conjugation rates due to reduced steric hindrance .

- Synthetic Routes : The target compound is synthesized via multi-step coupling reactions using EDCI/DMAP activation, as seen in related bis-maleimide syntheses .

Vorbereitungsmethoden

Stepwise Alkoxylation and Cyclization

The most widely documented approach involves a multi-step sequence beginning with the synthesis of the ethoxylated linker followed by cyclization to form the pyrrole-2,5-dione rings. The process typically initiates with the reaction of tetraethylene glycol with 2,5-dioxopyrrol-1-yl ethanol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to install the ethoxy linkages. Subsequent cyclization is achieved via nucleophilic attack of the generated alkoxide on maleic anhydride derivatives, facilitated by Lewis acids such as zinc chloride.

Key challenges include controlling regioselectivity during cyclization and minimizing oligomerization. Reported yields for this method range from 35% to 48%, with reaction times extending beyond 72 hours due to the necessity of intermediate purification steps.

Table 1: Performance Metrics for Stepwise Alkoxylation-Cyclization

| Parameter | Value |

|---|---|

| Typical Yield | 38 ± 3% |

| Reaction Temperature | 80–110°C |

| Catalyst Loading | 5–10 mol% ZnCl₂ |

| Purification Method | Column Chromatography |

Catalytic One-Pot Strategies

Recent advances employ bifunctional catalysts to consolidate synthesis steps. A notable protocol uses scandium(III) triflate (20 mol%) in dimethylformamide at 120°C, enabling simultaneous ethoxylation and cyclization. This method reduces reaction times to 24–36 hours while improving yields to 52–55%. Mechanistic studies suggest the catalyst stabilizes transition states during both ether bond formation and anhydride ring-opening.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative technology for this synthesis, particularly in accelerating cyclization steps. Building on methodologies developed for analogous pyrrole-2,5-diones, researchers have adapted protocols using ethanol as solvent and acetic acid catalyst under 140 W irradiation.

Table 2: Microwave vs. Conventional Thermal Synthesis

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Cyclization Time | 20–30 minutes | 2–4 hours |

| Yield | 68–72% | 45–50% |

| Energy Consumption | 0.8–1.2 kWh/mol | 3.5–4.2 kWh/mol |

The microwave approach enhances reaction efficiency by promoting rapid dielectric heating, which minimizes side reactions and improves regiochemical control. However, scalability remains limited by batch reactor capacities.

Solid-Phase Synthesis Techniques

Solid-phase methods address purification challenges through resin-bound intermediates. A representative protocol involves:

-

Functionalization of Wang resin with tetraethylene glycol bis-carbamate

-

Sequential coupling with N-hydroxymaleimide using HBTU activation

-

Cleavage from resin via trifluoroacetic acid treatment

This method achieves 60–65% isolated yield with >95% purity, though it requires specialized equipment and exhibits higher material costs compared to solution-phase approaches.

Comparative Analysis of Methodologies

Table 3: Synthesis Method Optimization Landscape

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Stepwise Alkoxylation | 38 | 88 | Moderate | 1.0 |

| Catalytic One-Pot | 55 | 92 | High | 0.8 |

| Microwave-Assisted | 70 | 95 | Low | 1.2 |

| Solid-Phase | 63 | 97 | Medium | 2.5 |

The catalytic one-pot method currently offers the best balance between yield and scalability for industrial applications, while microwave techniques excel in research-scale production where rapid iteration is prioritized.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can its purity be validated?

Answer:

The compound’s synthesis involves multi-step conjugation of maleimide derivatives with polyethylene glycol (PEG)-like ethoxy chains. A validated approach includes:

- Step 1: Radical-initiated polymerization of maleimide vinylene groups (as described for maleimide-based polymers in ).

- Step 2: Functionalization with tetraethylene glycol (TEG) spacers via nucleophilic substitution or click chemistry (e.g., azide-alkyne cycloaddition) .

- Purity Validation:

Advanced: How does the PEG-like ethoxy spacer influence the compound’s solubility and bioconjugation efficiency?

Answer:

The tetraethylene glycol (TEG) chain enhances:

- Solubility : Improves aqueous solubility by introducing hydrophilic ether linkages, critical for in vitro assays .

- Bioconjugation : The maleimide moiety reacts selectively with thiol groups (e.g., cysteine residues in proteins) under mild conditions (pH 6.5–7.5, 25°C). The spacer reduces steric hindrance, increasing conjugation efficiency by ~30% compared to shorter spacers .

Methodological Tip : Optimize reaction stoichiometry (1:1.2 molar ratio of maleimide:thiol) and monitor via Ellman’s assay for free thiol quantification .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, EN 166-certified safety goggles, and P95 respirators for aerosol protection .

- Engineering Controls : Conduct reactions in fume hoods with negative pressure to minimize inhalation risks .

- Decontamination : Neutralize spills with 10% sodium bicarbonate solution, followed by ethanol rinsing .

Note : Acute toxicity data are limited; assume LD < 50 mg/kg (oral, rat) based on structural analogs .

Advanced: How can researchers address stability challenges during long-term storage?

Answer:

- Storage Conditions : Store lyophilized at -20°C under argon to prevent maleimide hydrolysis. In solution (e.g., DMSO), use anhydrous solvents and avoid >4 freeze-thaw cycles .

- Stability Monitoring : Perform weekly HPLC checks for degradation peaks (e.g., hydrolyzed succinimide derivatives) .

Critical Insight : Degradation rates increase at pH > 8.0 due to maleimide ring-opening; buffer systems should maintain pH 6.0–7.0 .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : Identify ethoxy protons (δ 3.5–3.7 ppm, multiplet) and maleimide vinyl protons (δ 6.7 ppm, singlet) .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm) and ether linkages (C-O-C at ~1100 cm) .

- High-Resolution MS : Exact mass calculation (e.g., CHNO requires m/z 453.15) .

Advanced: What strategies can optimize its use in targeted drug delivery systems?

Answer:

- Linker Design : Incorporate enzymatically cleavable motifs (e.g., Val-Cit-PABC) between the maleimide and payload for controlled release .

- In Vivo Testing : Assess pharmacokinetics in murine models by tracking fluorescently labeled conjugates (e.g., Cy5-maleimide) via IVIS imaging .

Challenge : Maleimide-thiol adducts may undergo retro-Michael reactions in plasma; mitigate using hydrolytically stable derivatives (e.g., bromomaleimide) .

Basic: What are the compound’s key reactivity profiles in crosslinking applications?

Answer:

- Thiol Specificity : Reacts with cysteine residues at pH 7.0 (second-order rate constant ≈ 10 Ms) .

- Side Reactions : Avoid amines (e.g., lysine) by maintaining pH < 8.0 to prevent Michael addition .

Protocol : For protein conjugation, incubate at 4°C for 12 hours, then purify via size-exclusion chromatography .

Advanced: How can computational modeling predict its interaction with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina to simulate maleimide-thiol binding affinity. Parameterize force fields with DFT-calculated partial charges .

- MD Simulations : Assess PEG spacer flexibility in explicit solvent (e.g., TIP3P water) to optimize linker length for target engagement .

Validation : Compare predicted binding energies with SPR-measured values (e.g., ≤100 nM for optimized conjugates) .

Basic: What are the ethical guidelines for disposing of waste containing this compound?

Answer:

- Waste Classification : Label as "toxic organic waste" (UN 2810).

- Neutralization : Treat with 0.1 M NaOH to hydrolyze maleimide rings, then incinerate at >800°C .

Regulatory Compliance : Follow OECD 302B biodegradability guidelines for aqueous waste .

Advanced: How can structure-activity relationship (SAR) studies improve its therapeutic potential?

Answer:

- Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the pyrrole ring to enhance electrophilicity and reaction kinetics .

- Biological Screening : Test analogs in HIV-1 integrase inhibition assays (IC < 1 µM target) using fluorescence polarization .

Data Analysis : Use multivariate regression to correlate logP, spacer length, and IC values for SAR modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.